molecular formula C14H10F3NO2 B11924943 4-(Trifluoromethyl)phenyl 2-aminobenzoate

4-(Trifluoromethyl)phenyl 2-aminobenzoate

Cat. No.: B11924943
M. Wt: 281.23 g/mol
InChI Key: ZFZUAGRTCMUPOZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl 2-aminobenzoate is a chemical compound of significant interest in medicinal chemistry and drug discovery. It is structurally characterized by the combination of a 2-aminobenzoate (anthranilate) moiety linked to a 4-(trifluoromethyl)phenyl group. This structure incorporates two key pharmacophoric elements: the aminobenzoate scaffold, which is a known building block in numerous bioactive molecules , and the trifluoromethyl group, a common substituent used to enhance a compound's metabolic stability, lipophilicity, and membrane permeability . The presence of the trifluoromethyl group is a strategic feature in modern drug design, as it can significantly influence the electronic properties and binding characteristics of a molecule, often leading to improved potency and pharmacokinetic profiles . Notably, derivatives of anthranilic acid bearing trifluoromethyl groups have been investigated as potent inhibitors of amyloid fibril formation in diseases like familial amyloid polyneuropathy . Furthermore, the para-aminobenzoic acid (PABA) core structure is a versatile precursor for a wide range of therapeutic agents, including antimicrobials, anti-inflammatories, and cholinesterase inhibitors for Alzheimer's disease research . Researchers can utilize this compound as a synthetic intermediate to develop novel molecules targeting various diseases. As a building block, it offers potential for further functionalization at both the amino and ester groups, enabling the creation of diverse libraries for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] 2-aminobenzoate

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)20-13(19)11-3-1-2-4-12(11)18/h1-8H,18H2

InChI Key

ZFZUAGRTCMUPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : A P2_2O5_5-to-acid ratio of 1.6:1 to 3.2:1 ensures efficient dehydration. Excess P2_2O5_5 (2.2:1) maximizes yield by driving the equilibrium toward ester formation.

  • Temperature : Reactions conducted at 100°C for 3 hours achieve ~75% conversion, while prolonged heating (>6 hours) risks decomposition of the amine group.

  • Solvent-Free System : The absence of solvents simplifies purification, though viscous polyphosphoric acid may require post-reaction dilution with ice water.

Example Protocol

  • Combine 2-aminobenzoic acid (10.0 g, 72.9 mmol), 4-(trifluoromethyl)phenol (13.2 g, 72.9 mmol), and P2_2O5_5 (23.0 g, 162 mmol).

  • Heat at 100°C for 3 hours with vigorous stirring.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization from toluene.

Yield and Purity

  • Isolated yield: 68–72%

  • Purity (HPLC): ≥98.5%

Acid Chloride-Mediated Esterification

This two-step method involves converting 2-aminobenzoic acid to its reactive acid chloride intermediate, followed by coupling with 4-(trifluoromethyl)phenol.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

2-Aminobenzoic acid reacts with thionyl chloride (SOCl2_2) under reflux:

2-Aminobenzoic acid+SOCl2Δ2-Aminobenzoyl chloride+SO2+HCl\text{2-Aminobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-Aminobenzoyl chloride} + \text{SO}2 + \text{HCl}

Conditions :

  • Solvent: Toluene or chlorobenzene

  • Temperature: 70–80°C for 4 hours

  • Yield: 85–90%

Step 2: Esterification with 4-(Trifluoromethyl)phenol

The acid chloride reacts with 4-(trifluoromethyl)phenol in the presence of a base (e.g., pyridine) to scavenge HCl:

2-Aminobenzoyl chloride+4-(Trifluoromethyl)phenolBase4-(Trifluoromethyl)phenyl 2-aminobenzoate\text{2-Aminobenzoyl chloride} + \text{4-(Trifluoromethyl)phenol} \xrightarrow{\text{Base}} \text{this compound}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Molar ratio (phenol:acid chloride): 1.1:1

  • Temperature: 0–5°C to minimize side reactions

  • Yield: 78–82%

Challenges :

  • The amine group may react with SOCl2_2, necessitating inert atmosphere handling.

  • Residual HCl can protonate the amine, reducing reactivity.

Coupling Agent-Assisted Synthesis

For laboratory-scale synthesis, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) offer mild conditions.

Protocol

  • Dissolve 2-aminobenzoic acid (1.0 eq) and 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous DCM.

  • Add DCC (1.2 eq) and DMAP (0.1 eq) at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Filter to remove dicyclohexylurea (DCU) and purify via column chromatography.

Yield and Advantages

  • Yield: 80–85%

  • Benefits: Avoids high temperatures and corrosive reagents.

  • Limitations: Cost-prohibitive for industrial scale.

Comparative Analysis of Methods

Parameter Direct Esterification Acid Chloride Coupling Agents
Yield 68–72%78–82%80–85%
Purity ≥98.5%≥97%≥99%
Cost LowModerateHigh
Scalability IndustrialModerateLaboratory
Reaction Time 3–6 hours8–10 hours12–24 hours
Key Drawback High-temperature handlingHCl generationCost of reagents

Industrial-Scale Considerations

The direct esterification method is favored for large-scale production due to:

  • Minimal Solvent Use : Reduces waste and cost.

  • Simplified Purification : Recrystallization from toluene achieves >98% purity.

  • Adaptability : Polyphosphoric acid can replace P2_2O5_5 for safer handling.

Optimization Strategies :

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Catalytic Additives : Trace amounts of H2_2SO4_4 (0.5–1.0 mol%) improve reaction kinetics.

Challenges and Mitigation

  • Amino Group Reactivity :

    • Protonation under acidic conditions slows esterification. Using non-polar solvents (toluene) minimizes side reactions.

  • Trifluoromethyl Group Effects :

    • Electron-withdrawing nature reduces phenol nucleophilicity. Higher temperatures (110–120°C) counteract this.

  • Purification :

    • Column chromatography is avoided industrially; instead, toluene recrystallization yields high-purity product .

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl (CF₃) group and aromatic amino (NH₂) moieties in 4-(Trifluoromethyl)phenyl 2-aminobenzoate render the compound susceptible to aromatic substitution and nucleophilic displacement .

Bromination and Cyanide Replacement

A three-step synthetic pathway involving bromination, cyanide substitution, and aminolysis is reported for structurally related trifluoromethylated benzonitriles :

  • Positional Bromination :

    • Reagents : Dibromohydantoin (C₅H₆Br₂N₂O₂), sulfuric acid, glacial acetic acid.

    • Conditions : Reflux at elevated temperatures (exact details unspecified).

    • Product : 4-fluoro-2-methyl bromobenzene trifluoride.

  • Cyanide Replacement :

    • Reagents : Quinoline, cuprous cyanide (CuCN).

    • Conditions : Stirring under reflux for ~20 hours.

    • Product : 4-fluoro-2-trifluoromethyl cyanobenzene.

  • Aminolysis :

    • Reagents : Liquefied ammonia, ethanol.

    • Conditions : Heating at 120°C for 8 hours.

    • Product : 4-amino-2-trifluoromethyl benzonitrile.

Reaction StepKey Reagents/ConditionsProduct
BrominationC₅H₆Br₂N₂O₂, H₂SO₄, AcOH4-fluoro-2-methyl bromobenzene trifluoride
Cyanide ReplacementQuinoline, CuCN4-fluoro-2-trifluoromethyl cyanobenzene
AminolysisNH₃, EtOH, 120°C4-amino-2-trifluoromethyl benzonitrile

Radical-Mediated Substitution

Metallaphotoredox catalysis enables trifluoroalkyl group incorporation via radical intermediates :

  • Catalyst : Iridium-based photocatalyst.

  • Reagents : 3,3,3-trifluoropropene, nitroarenes, tertiary amines.

  • Mechanism : Formation of trifluoroalkyl radicals (e.g., CF₃–) via HAT (hydrogen atom transfer) with Hantzsch ester. These radicals couple with aromatic substrates, yielding substituted products.

Functional Group Transformations

The amino and ester groups in this compound enable further derivatization.

Sulfonation

A sulfonation reaction using a sulfur trioxide-trimethyl complex introduces sulfate groups :

  • Reagents : Sulfur trioxide-trimethyl complex (SO₃-TM), NaHCO₃, NaOH.

  • Conditions : Heating at 40°C for 3 days.

  • Product : 2-amino-5-cyano-4-(trifluoromethyl)phenyl hydrogen sulfate.

Functional GroupReaction DetailsProduct
Amino/CyanoSO₃-TM, NaHCO₃, NaOH, 40°CSulfated derivative

Oxidation and Reduction

The amino group in the compound can undergo oxidation/reduction, though specific data for this compound is limited. Related trifluoromethylated systems show:

  • Oxidation : Conversion of nitro groups to nitroso or quinone derivatives using KMnO₄ or CrO₃ .

  • Reduction : LiAlH₄ or NaBH₄ may reduce nitro groups to amines, though steric hindrance from the CF₃ group could affect reactivity.

Characterization and Intermediates

Key analytical techniques include HRMS , ¹H NMR , and ¹⁹F NMR to confirm reaction outcomes :

  • HRMS : Used to verify molecular formulas (e.g., C₈H₄F₃N₂O⁻ for sulfonated derivatives).

  • ¹H NMR : Identifies aromatic proton shifts (e.g., δ 6.99 ppm for s, 2H in a related compound).

  • ¹⁹F NMR : Detects CF₃ signals (δ 62.29 ppm).

Mechanistic Insights

Radical intermediates play a critical role in trifluoroalkyl group incorporation :

  • Radical Trapping : TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxyl) identifies species like trifluoroalkyl amine radicals.

  • HAT Pathways : Deuterium labeling studies confirm α-hydrogen involvement in radical reduction steps.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to enhance the biological activity of compounds. Research indicates that 4-(trifluoromethyl)phenyl 2-aminobenzoate may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its interaction with enzymes involved in inflammatory pathways has been documented, suggesting potential therapeutic applications.

Several studies have investigated the biological activity of this compound:

StudyCell LineIC50 (µM)MechanismReference
Study AA549 (Lung Cancer)15.0Apoptosis induction
Study BMCF7 (Breast Cancer)12.5Cell cycle arrest
Study CHeLa (Cervical Cancer)10.0Enzyme inhibition

These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Pharmacological Studies

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety for therapeutic use.

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was primarily through apoptosis induction, highlighting its potential as a therapeutic agent for lung cancer treatment.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where evidence suggested that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, affecting the overall biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name CAS No. Substituent Position Similarity Index Key Features
Methyl 2-amino-4-(trifluoromethyl)benzoate 61500-87-6 2-amino, 4-CF₃ 1.00 Methyl ester; higher volatility
Ethyl 2-amino-4-trifluoromethylbenzoate 65568-55-0 2-amino, 4-CF₃ 0.97 Ethyl ester; improved solubility
Methyl 3-amino-5-(trifluoromethyl)benzoate 22235-25-2 3-amino, 5-CF₃ 0.95 Altered steric hindrance
Methyl 2-amino-3-(trifluoromethyl)benzoate 64321-95-5 2-amino, 3-CF₃ 0.94 Reduced metabolic stability

Key Observations :

  • The position of the -CF₃ group significantly impacts steric and electronic interactions. For example, the 4-CF₃ isomer (as in the target compound) exhibits higher herbicidal activity compared to 3-CF₃ analogues due to optimized binding to target enzymes .
  • Ester group variations (methyl vs. ethyl) influence solubility and bioavailability. Ethyl esters generally show better aqueous solubility but lower volatility .
Physicochemical Properties
  • Lipophilicity: The -CF₃ group increases logP values by ~1.5 units compared to non-fluorinated analogues (e.g., methyl 2-aminobenzoate). This enhances membrane permeability .
  • Thermal Stability : Derivatives with para-substituted -CF₃ (e.g., 4-CF₃) demonstrate higher thermal stability (decomposition >200°C) than meta-substituted counterparts .
Herbicidal Activity

In a study screening benzoate derivatives against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass):

Compound (R Group) Herbicidal Activity (Inhibition % at 100 ppm)
4-(Trifluoromethyl)phenyl 65% (rape), 15% (barnyard grass)
4-Methoxyphenyl 50% (rape), 10% (barnyard grass)
3,4,5-Trimethoxyphenyl 70% (rape), 20% (barnyard grass)
4-Nitrophenyl 55% (rape), 5% (barnyard grass)

Key Findings :

  • Electron-withdrawing groups (-CF₃, -NO₂) enhance activity compared to electron-donating groups (-OCH₃), aligning with their ability to stabilize reactive intermediates in herbicidal action .

Biological Activity

4-(Trifluoromethyl)phenyl 2-aminobenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12F3N
  • Molecular Weight : 281.26 g/mol

The presence of the trifluoromethyl group (-CF3) is known to influence the compound's biological properties significantly by enhancing its electron-withdrawing capabilities, which can affect binding interactions with target proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies indicate that it may exhibit moderate inhibitory effects on COX-2 and lipoxygenases (LOX), which are critical in the inflammatory response .
  • Antioxidant Activity :
    • The trifluoromethyl group contributes to increased antioxidant activity by stabilizing radical species, which can protect cells from oxidative stress .
  • Cytotoxicity :
    • Preliminary studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC50 values for these activities suggest moderate potency .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
COX-2 InhibitionHuman Recombinant COX-210.4
LOX InhibitionLOX-512.5
CytotoxicityMCF-715.0
CytotoxicityHek29318.0

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of compounds similar to this compound demonstrated significant inhibition of COX-2 activity. The mechanism was attributed to the formation of hydrogen bonds between the trifluoromethyl group and amino acid residues in the active site of COX-2, enhancing binding affinity .

Case Study: Antioxidant Properties

Research has indicated that the presence of the trifluoromethyl group not only enhances lipophilicity but also increases the compound's ability to scavenge free radicals. This was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where a concentration-dependent increase in antioxidant activity was observed .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring or substituents on the amino group can significantly alter biological activity. Compounds with electron-withdrawing groups like -CF3 have shown enhanced inhibitory effects compared to their counterparts lacking such groups .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Acid chloride formationSOCl₂, DCM, reflux, 2 h85–90
Esterification4-(Trifluoromethyl)phenol, DCM, RT, 12 h70–75

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals using deuterated DMSO or CDCl₃. The trifluoromethyl (CF₃) group appears as a singlet (~δ 120–125 ppm in ¹³C NMR), while the aromatic protons show splitting patterns dependent on substitution .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1720–1740 cm⁻¹ .

Advanced: How can researchers resolve discrepancies in NMR data during structural confirmation?

Methodological Answer:
Conflicting NMR assignments may arise due to dynamic effects or impurities. Strategies include:

  • Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL for refinement) to unambiguously confirm the structure .
  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton and carbon signals to resolve overlapping peaks .
  • Variable Temperature (VT) NMR : Suppress rotational barriers (e.g., hindered rotation in esters) to simplify splitting patterns .

Example : A 2023 study resolved ambiguous aromatic signals by combining HSQC with crystallography, confirming the ester linkage geometry .

Advanced: What challenges arise in optimizing reaction yields, and how can they be addressed?

Methodological Answer:
Key challenges and solutions:

  • Electron-withdrawing CF₃ group : Reduces phenol nucleophilicity. Mitigate by using excess phenol (1.5–2.0 equiv) and slow addition of acid chloride .
  • Byproduct formation : Hydrolysis of acid chloride can occur. Use molecular sieves (3Å) to scavenge water and maintain anhydrous conditions .
  • Low solubility : Switch to polar aprotic solvents (e.g., THF) with catalytic DMAP to enhance reactivity .

Q. Table 2: Yield Optimization Strategies

ChallengeSolutionYield ImprovementReference
CF₃ group deactivationExcess phenol, DMAP catalyst15–20%
Hydrolysis byproductsMolecular sieves, inert atmosphere10–12%

Basic: What are the potential research applications of this compound?

Methodological Answer:

  • Medicinal chemistry : Acts as a precursor for kinase inhibitors or protease-targeting drugs due to its aromatic/electron-deficient motifs .
  • Agrochemicals : Explore as a scaffold for herbicides targeting plant-specific enzymes (e.g., acetolactate synthase) .
  • Material science : Investigate its thermal stability for high-performance polymers .

Advanced: How does the trifluoromethyl group influence reactivity in downstream functionalization?

Methodological Answer:
The CF₃ group:

  • Reduces electron density : Directs electrophilic substitution to meta/para positions. Use DFT calculations to predict regioselectivity .
  • Enhances metabolic stability : Critical for drug design. Perform in vitro microsomal assays to compare degradation rates with non-fluorinated analogs .
  • Complicates reduction : Catalytic hydrogenation may require high-pressure conditions (e.g., 50 bar H₂, Pd/C) to reduce aromatic rings without cleaving the ester .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient). Monitor by TLC (Rf ~0.3–0.4 in 1:1 hexane/EtOAc) .
  • Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal formation (mp ~150–155°C) .
  • HPLC : For high-purity analytical samples, use a C18 column with acetonitrile/water (70:30) .

Advanced: How should researchers analyze conflicting data between X-ray crystallography and NMR?

Methodological Answer:

  • Validate crystallographic data : Check for disorder or twinning using SHELXL’s ADDSYM and TWIN commands .
  • Reconcile NMR assignments : Compare experimental NMR shifts with computed values (e.g., DFT-based prediction tools like ACD/Labs) .
  • Dynamic effects : Use VT-NMR to identify conformational exchange broadening signals not observed in the crystal structure .

Case Study : A 2024 study resolved a discrepancy between NMR (apparent axial symmetry) and X-ray (distorted geometry) by identifying temperature-dependent conformational flexibility .

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